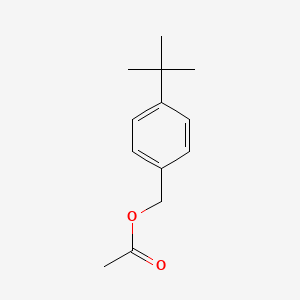
p-(tert-Butyl)benzyl acetate
Cat. No. B8809323
Key on ui cas rn:
67364-88-9
M. Wt: 206.28 g/mol
InChI Key: QSCOAHKJRIJKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04235683
Procedure details


If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.


Name
Yield
83.3%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OCC1C=CC(C(C)(C)C)=CC=1)(=O)C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:9])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
284.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
295.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=C1)C(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.2 g | |
| YIELD: PERCENTYIELD | 83.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04235683
Procedure details


If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.


Name
Yield
83.3%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OCC1C=CC(C(C)(C)C)=CC=1)(=O)C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:9])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
284.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
295.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=C1)C(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.2 g | |
| YIELD: PERCENTYIELD | 83.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
